4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an isobutyryl group, and a tetrahydroquinoline moiety
Properties
IUPAC Name |
4-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-13(2)20(25)23-11-3-4-15-12-17(9-10-18(15)23)22-19(24)14-5-7-16(21)8-6-14/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPFPLXQQNVNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Tetrahydroquinoline Synthesis
The tetrahydroquinoline scaffold is typically constructed via cyclization reactions. A widely adopted method involves the acid-catalyzed cyclization of β-keto esters with anilines. For instance, 1,2,3,4-tetrahydroquinolin-6-amine can be synthesized by reacting cyclohexanone derivatives with substituted anilines in the presence of polyphosphoric acid (PPA) at 120–140°C for 6–8 hours. This step achieves yields of 65–75%, with purity dependent on subsequent recrystallization in ethanol.
Table 1: Reaction Parameters for Tetrahydroquinoline Core Synthesis
| Parameter | Value/Range |
|---|---|
| Catalyst | Polyphosphoric acid |
| Temperature | 120–140°C |
| Reaction Time | 6–8 hours |
| Yield | 65–75% |
| Purification Method | Ethanol recrystallization |
N-Isobutyrylation of the Tetrahydroquinoline Core
Introducing the isobutyryl group at the N-1 position requires careful acylation. A two-step protocol is commonly employed:
- Protection of the Amine : The primary amine is protected using Boc anhydride in tetrahydrofuran (THF) at 0°C, yielding a Boc-protected intermediate.
- Acylation with Isobutyryl Chloride : Deprotection with HCl in dioxane followed by acylation with isobutyryl chloride in the presence of triethylamine (TEA) achieves 80–85% yields. Microwave-assisted methods have reduced reaction times from 12 hours to 30 minutes while maintaining comparable yields.
Table 2: Optimization of N-Isobutyrylation
| Condition | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 12 hours | 30 minutes |
| Temperature | 25°C | 80°C |
| Solvent | Dichloromethane | Dimethylformamide (DMF) |
| Yield | 80–85% | 82–87% |
Benzamide Coupling at the 6-Position
The final step involves coupling the 4-chlorobenzoyl group to the tetrahydroquinoline intermediate. Two primary strategies are utilized:
- Direct Amide Coupling : Reacting 4-chlorobenzoyl chloride with the tetrahydroquinoline amine in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This method yields 70–75% product but requires rigorous exclusion of moisture.
- Ullmann Condensation : A copper-catalyzed coupling between 4-chloroiodobenzene and the amine in dimethyl sulfoxide (DMSO) at 100°C. While this approach avoids moisture sensitivity, yields are lower (60–65%).
Table 3: Comparative Analysis of Coupling Methods
| Parameter | Direct Amide Coupling | Ullmann Condensation |
|---|---|---|
| Catalyst | EDC | CuI |
| Solvent | DCM | DMSO |
| Reaction Time | 24 hours | 48 hours |
| Yield | 70–75% | 60–65% |
| Moisture Sensitivity | High | Low |
Green Chemistry Approaches
Recent innovations emphasize solvent reduction and energy efficiency. A microwave-assisted one-pot synthesis combines cyclization, acylation, and coupling in a single step using ethanol as a green solvent. This method achieves an overall yield of 68% with 99% purity, significantly reducing waste.
Analytical Characterization
Critical quality control metrics include:
- HPLC Purity : >98% for pharmaceutical-grade material.
- Spectroscopic Validation : 1H NMR (400 MHz, CDCl3) signals at δ 7.57 (d, 1H, aromatic), δ 4.35 (s, 2H, CH2), and δ 1.96 (m, 2H, isobutyryl).
- Mass Spectrometry : Molecular ion peak at m/z 413.95 (C23H28ClN3O2+).
Industrial-Scale Production Challenges
Scaling up laboratory methods introduces challenges:
- Exothermic Reactions : Acylation steps require controlled cooling to prevent thermal runaway.
- Purification Costs : Column chromatography is replaced with recrystallization for cost efficiency, though this reduces yield by 5–10%.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-5-yl)benzamide
Uniqueness
4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific substitution pattern on the tetrahydroquinoline ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings and presenting data in a structured manner.
Chemical Structure and Properties
The molecular formula for this compound is C21H23ClN2O2 with a molecular weight of approximately 386.88 g/mol. The structure features a tetrahydroquinoline core linked to a chloro-substituted benzamide group.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Tetrahydroquinoline |
| Substituent | 4-Chlorobenzamide |
| Functional Groups | Chloro group, amide linkage |
Anti-inflammatory Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anti-inflammatory effects. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Analgesic Properties
Preliminary studies suggest that this compound may also possess analgesic properties. The mechanism of action may involve modulation of pain pathways through interaction with opioid receptors or inhibition of pain signaling pathways .
Anticancer Potential
The anticancer activity of this compound has been explored in various cancer cell lines. Research shows that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting cell proliferation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical biological pathways.
- Receptor Interaction : The compound could bind to cellular receptors and alter signal transduction pathways.
- Gene Expression Modulation : It may influence the expression of genes involved in various physiological processes.
Study on Anticancer Activity
A study conducted on a series of quinoline derivatives demonstrated that compounds similar to this compound exhibited potent anticancer effects against various cancer cell lines such as HeLa (cervical cancer) and U87 MG (glioblastoma). The findings indicated that these compounds could enhance apoptosis and inhibit cell growth effectively .
In Vivo Studies
In vivo studies have shown that related compounds significantly reduced tumor growth in xenograft models. The combination therapies involving these compounds displayed enhanced efficacy compared to monotherapy .
Q & A
Q. What are the key considerations in designing a synthetic pathway for this compound?
Methodological Answer: The synthesis should prioritize regioselectivity and steric effects due to the isobutyryl and tetrahydroquinolinyl groups. Key steps include:
- Coupling the benzamide moiety to the tetrahydroquinoline core under anhydrous conditions to avoid hydrolysis.
- Optimizing acylation using catalysts like DMAP to enhance reaction efficiency .
- Purification via column chromatography (silica gel, gradient elution) or recrystallization to isolate high-purity product.
Q. How does the compound’s structure influence its potential as a pharmacophore?
Methodological Answer: The chloro-substituted benzamide and tetrahydroquinoline scaffold suggest interactions with hydrophobic enzyme pockets. Computational docking (e.g., AutoDock Vina) can predict binding affinity to bacterial acps-pptase enzymes. Structural analogs show that the isobutyryl group enhances metabolic stability, reducing hepatic clearance in preclinical models .
Q. What analytical techniques are critical for characterizing purity and stability?
Methodological Answer:
- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., dechlorinated derivatives).
- NMR (¹H/¹³C) : Confirms regiochemistry of substitution on the tetrahydroquinoline ring.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability under storage conditions .
Q. What theoretical frameworks guide studies of its antibacterial mechanisms?
Methodological Answer: Research should align with the "dual-target inhibition" hypothesis, where simultaneous disruption of bacterial acps-pptase isoforms (e.g., AcpS and PptT) is essential. Validate using isothermal titration calorimetry (ITC) to measure binding constants and RNA-seq to map downstream pathway disruptions .
Advanced Research Questions
Q. How can contradictions in biochemical activity data across bacterial strains be resolved?
Methodological Answer:
- Conduct comparative assays (e.g., MIC tests) under standardized conditions (pH, temperature, nutrient media).
- Use CRISPR knockouts to isolate strain-specific resistance mechanisms (e.g., efflux pump overexpression).
- Cross-reference with structural analogs to identify substituents affecting target selectivity .
Q. What factorial design approaches optimize thiocyanation in related benzamide derivatives?
Methodological Answer: A 2³ factorial design can evaluate variables:
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
Q. How do electronic effects of substituents impact reactivity in cross-coupling reactions?
Methodological Answer: Hammett plots correlate substituent σ values (e.g., chloro, isobutyryl) with reaction rates. Electron-withdrawing groups (Cl) increase electrophilicity at the benzamide carbonyl, accelerating nucleophilic attack. DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity .
Q. How can AI-driven simulations enhance pharmacokinetic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
